2,6-Diethylphenylthiourea
Overview
Description
2,6-Diethylphenylthiourea is a chemical compound that is related to various research areas, including the synthesis of complex organic molecules and the development of compounds with potential biological activities. Although the provided papers do not directly discuss 2,6-Diethylphenylthiourea, they do provide insights into related compounds and their synthesis, molecular structures, and potential applications.
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that result in the formation of complex structures. For instance, the synthesis of Tetrakis(2,6-diethylphenyl)digermene involves the formation of a Ge=Ge bond and the molecule exhibits a twist and out-of-plane bending at the germanium atoms . Similarly, 2,6-Difluorobenzoylthiourea is synthesized through a reaction involving 2-amino-4,6-dimethoxyl pyrimidine and an isosulfocyanic ester derived from 2,6-difluorocarboxylic acid . These syntheses involve careful control of reaction conditions and the use of specific reagents to achieve the desired products.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques. For example, the molecular structure of Tetrakis(2,6-diethylphenyl)digermene is determined to have specific bond lengths and angles, indicating a precise geometric arrangement of atoms within the molecule . The structure of 2,6-Difluorobenzoylthiourea is characterized by IR, (^1HNMR) spectra, and elemental analysis, which provide detailed information about the arrangement of atoms and the presence of functional groups .
Chemical Reactions Analysis
The chemical reactions involving these compounds can lead to the formation of new materials with interesting properties. For instance, the one-pot reactions of 2,6-dipicolinoylbis(N,N-diethylthiourea) with metal salts result in the formation of trinuclear complexes with specific coordination geometries and magnetic properties . These reactions are significant for the development of materials with potential applications in areas such as magnetism and catalysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. The crystal structure and vibrational characteristics of diethyl 4,4'-disulfanediylbis(6-methyl-2-phenylpyrimidine-5-carboxylate) are determined using X-ray diffraction and quantum chemical DFT analysis, which reveal the conformation of the molecule and its characteristic vibrations . Similarly, the isothiourea derivatives of 6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole exhibit a broad spectrum of anthelmintic activity, which is a result of their specific chemical structure and the presence of functional groups that interact with biological targets .
Scientific Research Applications
1. Pharmacological Evaluation
- Application Summary: Thiourea derivatives have been synthesized and evaluated for their pharmacological properties. They were screened for in vitro inhibition of α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) enzymes and for their antibacterial and antioxidant potentials .
- Methods of Application: The compounds were synthesized by the reaction of various anilines with CS2. The synthesized compounds were characterized using UV-visible and nuclear magnetic resonance (NMR) spectroscopic techniques .
- Results: The compounds showed promising antibacterial and antioxidant potential and were very active (both in vitro and in vivo) against glucose-6-phosphatase (G6Pase) and moderately active against the other selected enzymes used in this study .
2. Photosynthesis Studies
- Application Summary: 2,6-dichlorophenolindophenol (DCPIP), a redox indicator, is widely used to study electron transfer reactions in biological systems, including in the process of photosynthesis .
- Methods of Application: DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation .
- Results: The pH-dependence of DCPIP reduction rate in the presence of the photosystem II (PSII) was investigated. It was found that the maximum at the pH-dependence of the DCPIP reduction rate by PSII shifted by approximately 1 unit to the acidic region .
3. Organic Synthesis
- Application Summary: Thioureas have valuable uses in organic synthesis and are used as intermediates in several organic synthetic reactions .
- Methods of Application: Thioureas are synthesized by the reaction of various anilines with CS2 .
- Results: The synthesized compounds can be used as intermediates in various organic synthetic reactions .
4. Industrial Applications
- Application Summary: On a commercial scale, thioureas are frequently used in photographic film, plastics, dyes, elastomers, and textiles .
- Methods of Application: The specific methods of application can vary widely depending on the specific industry and application .
- Results: The use of thioureas in these industries can enhance the properties of the final products .
5. Chemosensors
- Application Summary: Thiourea derivatives find utilization as chemosensors .
- Methods of Application: The specific methods of application can vary widely depending on the specific chemosensor and its intended use .
- Results: The use of thioureas in these applications can enhance the properties of the chemosensors .
6. Flame Retardants
- Application Summary: Thiourea derivatives are used as flame retardants .
- Methods of Application: The specific methods of application can vary widely depending on the specific material and its intended use .
- Results: The use of thioureas in these applications can enhance the flame retardant properties of the materials .
Safety And Hazards
properties
IUPAC Name |
(2,6-diethylphenyl)thiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2S/c1-3-8-6-5-7-9(4-2)10(8)13-11(12)14/h5-7H,3-4H2,1-2H3,(H3,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCMKQLHZQIUHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179988 | |
Record name | Thiourea, (2,6-diethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethylphenylthiourea | |
CAS RN |
25343-30-0 | |
Record name | 2,6-Diethylphenylthiourea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025343300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25343-30-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiourea, (2,6-diethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60179988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25343-30-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DIETHYLPHENYLTHIOUREA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q734XI80JA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.